molecular formula C14H19NO2 B14771492 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

Cat. No.: B14771492
M. Wt: 233.31 g/mol
InChI Key: RWLKVSHJPVWYGR-UHFFFAOYSA-N
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Description

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is an organic compound that belongs to the class of benzaldehydes It is characterized by the presence of a methoxy group at the 4-position and a 4-methylpiperidin-1-yl group at the 2-position of the benzaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzaldehyde and 4-methylpiperidine.

    Formation of Intermediate: The 4-methylpiperidine is reacted with an appropriate reagent to form an intermediate, which is then coupled with 4-methoxybenzaldehyde.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as in the presence of a base (e.g., sodium hydride) and a solvent (e.g., dimethylformamide) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzoic acid.

    Reduction: 4-Methoxy-2-(4-methylpiperidin-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde is unique due to the presence of both the methoxy and 4-methylpiperidin-1-yl groups, which confer distinct chemical and biological properties. Its ability to disrupt cellular antioxidation systems and enhance the efficacy of antifungal agents sets it apart from simpler benzaldehyde derivatives .

Properties

Molecular Formula

C14H19NO2

Molecular Weight

233.31 g/mol

IUPAC Name

4-methoxy-2-(4-methylpiperidin-1-yl)benzaldehyde

InChI

InChI=1S/C14H19NO2/c1-11-5-7-15(8-6-11)14-9-13(17-2)4-3-12(14)10-16/h3-4,9-11H,5-8H2,1-2H3

InChI Key

RWLKVSHJPVWYGR-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C2=C(C=CC(=C2)OC)C=O

Origin of Product

United States

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